1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Overview
Description
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazo[4,5-d]imidazole derivatives, which are characterized by a fused ring system containing nitrogen atoms.
Preparation Methods
The synthesis of 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione typically involves the reaction of ethyl-substituted urea derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of ethyl-substituted urea in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired imidazo[4,5-d]imidazole ring system .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding imidazole derivatives
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced imidazole derivatives
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted imidazole derivatives
Scientific Research Applications
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione can be compared with other imidazo[4,5-d]imidazole derivatives, such as:
1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5-dione: This compound has hydroxymethyl groups instead of ethyl groups, which may result in different chemical reactivity and biological activity.
1,3,4,6-Tetramethylimidazo[4,5-d]imidazole-2,5-dione: The presence of methyl groups instead of ethyl groups can influence the compound’s solubility and interaction with other molecules.
The unique ethyl substitution in this compound imparts distinct properties that make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-5-13-9-10(15(7-3)11(13)17)16(8-4)12(18)14(9)6-2/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNHTGDXFWLHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)N(C(=O)N2CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356600 | |
Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42563-65-5 | |
Record name | 1,3,4,6-Tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42563-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.